molecular formula C17H12ClN3OS B2780374 1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone CAS No. 896058-31-4

1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

Cat. No. B2780374
CAS RN: 896058-31-4
M. Wt: 341.81
InChI Key: UQQNZAAJHNJTPC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, also known as CPYPS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPYPS is a sulfanyl-containing compound that has shown promising results in scientific research for its ability to inhibit certain enzymes, making it a potential candidate for use in drug development.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, which share structural similarities with the query compound, highlights the importance of sulfur- and nitrogen-containing derivatives in developing compounds with physiological properties. These compounds have shown significant biological activity, useful in drug creation, characterized by their antioxidant effects and potential in stabilizing biological membranes (Farzaliyev et al., 2020).

  • Molecular Docking and In Vitro Screening : A study focused on the synthesis and molecular docking of pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity, demonstrating the potential for new drug development (Flefel et al., 2018).

Biological and Pharmacological Applications

  • Anticancer and Antimicrobial Agents : Research into novel biologically potent heterocyclic compounds, including derivatives that incorporate pyridine, oxazole, and pyrazoline, has been pursued. These compounds have shown promise against cancer cell lines and pathogenic strains, underscoring the significance of such chemical structures in developing anticancer and antimicrobial agents (Katariya et al., 2021).

  • Anti-Tubercular Evaluation : A study on the synthesis of highly substituted pyridine derivatives revealed their potential in inhibiting Mycobacterium tuberculosis. This research demonstrates the application of similar chemical frameworks in addressing tuberculosis, a significant global health issue (Manikannan et al., 2010).

Material Science

  • High Refractive Index Polyimides : The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with chlorophenyl groups, has been explored for applications requiring high refractive index and small birefringence materials. Such materials are valuable in optical and electronic applications (Tapaswi et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-14-3-1-13(2-4-14)16(22)11-23-17-6-5-15(20-21-17)12-7-9-19-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQNZAAJHNJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone

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